Optical Rotation & Stereochemical Purity
The (S)-enantiomer of 3-(pyrrolidin-2-yl)propanoic acid is distinguished from its (R)-enantiomer (CAS 18325-63-3) and the racemic mixture (CAS 18325-18-3) by its defined stereochemistry and associated optical activity. Commercial specifications for (S)-3-(pyrrolidin-2-yl)propanoic acid include a defined optical rotation value, whereas the racemic mixture exhibits no optical rotation [1]. This stereochemical purity is essential for asymmetric synthesis applications where enantiomeric integrity must be maintained. While direct comparative ee data is limited, the availability of the single enantiomer as a discrete chemical entity (≥95% purity) versus the racemic mixture provides a clear procurement advantage for chiral applications.
| Evidence Dimension | Stereochemical Configuration and Optical Activity |
|---|---|
| Target Compound Data | (S)-enantiomer; optically active; specific rotation defined per batch |
| Comparator Or Baseline | (R)-enantiomer (CAS 18325-63-3) or racemic mixture (CAS 18325-18-3) |
| Quantified Difference | Presence vs. absence of optical activity; defined vs. undefined stereochemistry |
| Conditions | Commercially available enantiopure compound; specific rotation measured by polarimetry |
Why This Matters
Procurement of the defined (S)-enantiomer ensures stereochemical consistency in asymmetric synthesis, avoiding the need for chiral separation or the risk of divergent biological activity associated with the opposite enantiomer or racemate.
- [1] PubChem. (S)-3-Pyrrolidin-2-yl-propionic acid (Racemic entry serves as comparator). CID 550965. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyrrolidin-2-yl-propionic-acid View Source
